Imidazolinones
Imidazolinones are a class of organic compounds with a central imidazolyl ring system. These molecules exhibit diverse applications due to their structural flexibility and chemical reactivity, ranging from pharmaceuticals to herbicides. Structurally, imidazolinones typically feature an imidazol-2-one moiety, which confers unique electronic properties and functional groups for various modifications.
In the field of agriculture, imidazolinone derivatives have been developed as selective herbicides due to their ability to specifically inhibit certain enzymes in plants. These compounds selectively target the acetyl-coenzyme A carboxylase (ACCase) enzyme, leading to reduced fatty acid synthesis and plant growth inhibition. This selectivity makes them effective for controlling broadleaf weeds while minimizing harm to grass crops.
In pharmaceutical research, imidazolinones serve as precursors or intermediates in drug synthesis due to their structural features. For instance, certain analogs have shown promise in the treatment of cardiovascular diseases by modulating specific physiological pathways. The diverse reactivity of these compounds also allows for the development of various functionalized derivatives with potential applications in biocatalysis and other advanced chemical processes.
Overall, imidazolinones represent a versatile class of compounds with significant potential across multiple industries due to their unique structural characteristics and wide-ranging functionalities.

Structure | Chemical Name | CAS | MF |
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2-Ethyl-2,3-dihydro-2,5-dimethyl-4H-imidazol-4-one; (ξ)-form, N3-(2-Phenylethyl) | 1349701-80-9 | C15H20N2O |
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2,3-Dihydro-5-methyl-4H-imidazol-4-one | 1581255-15-3 | C4H6N2O |
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Parabanic acid | 120-89-8 | C3H2N2O3 |
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1-Methylimidazolidine-2,4,5-trione | 3659-97-0 | C4H4N2O3 |
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3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one | 899926-51-3 | C15H18N2O |
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3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one | 899926-21-7 | C13H14N2O |
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